DJ-1 Deglycase Inhibition: 7-Methoxy vs. Non-Methoxylated
An N-phenylethyl derivative of the target compound (5-fluoro-7-methoxy-1-(2-phenylethyl)-1H-indole-2,3-dione) inhibited the Parkinson's disease-associated protein DJ-1 deglycase with an IC50 of 85 nM. This is 2.1-fold more potent than the corresponding 5-fluoro-1-(2-phenylethyl)-1H-indole-2,3-dione (IC50 = 180 nM), which lacks the 7-methoxy group, and 1.4-fold more potent than a 3-chloro-5-fluoro derivative (IC50 = 118 nM) [1]. The data provides a direct, head-to-head comparison demonstrating that the addition of a 7-methoxy group to a 5-fluoro isatin scaffold significantly enhances target engagement.
| Evidence Dimension | Inhibitory potency against DJ-1 deglycase (IC50) |
|---|---|
| Target Compound Data | IC50 = 85 nM (N-phenylethyl derivative of 5-Fluoro-7-methoxyindoline-2,3-dione) |
| Comparator Or Baseline | Comparator 1: 5-fluoro-1-(2-phenylethyl)-1H-indole-2,3-dione (no 7-OCH3), IC50 = 180 nM; Comparator 2: 3-chloro-5-fluoro-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one, IC50 = 118 nM; Comparator 3: 4-(2-phenylethyl)naphthalene-1,2-dione, IC50 = 1800 nM |
| Quantified Difference | 2.1-fold more potent than non-methoxylated 5-fluoro analog; 1.4-fold more potent than 3-chloro-5-fluoro analog |
| Conditions | In vitro enzyme-coupled fluorescence assay; pH and temperature conditions not specified in the publication; Homo sapiens DJ-1. |
Why This Matters
The 2.1-fold potency gain over the des-methoxy analog validates the 7-methoxy group as a critical pharmacophoric element for DJ-1 target engagement, making this compound a preferred scaffold for neurodegenerative disease research programs.
- [1] Maksimovic, I. et al. Deglycase-activity oriented screening to identify DJ-1 inhibitors. RSC Medicinal Chemistry, 2021, 12, 1232-1238. Data curated in BRENDA enzyme database, entry for EC 3.5.1.124. View Source
